Ethyl 2-((tert-butoxycarbonyl)(2-oxopropyl)amino)acetate
Description
Ethyl 2-((tert-butoxycarbonyl)(2-oxopropyl)amino)acetate is a specialized organic compound featuring a tert-butoxycarbonyl (Boc) protecting group, a 2-oxopropyl substituent, and an ethyl ester moiety. The Boc group is widely employed in peptide synthesis to protect amine functionalities, while the 2-oxopropyl chain introduces a ketone group, enhancing reactivity in nucleophilic additions or cross-coupling reactions. The ethyl ester improves solubility in organic solvents, making this compound a versatile intermediate in pharmaceutical and agrochemical synthesis. Its structural complexity enables applications in multi-step synthetic pathways, particularly where selective deprotection or ketone-mediated transformations are required .
Properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonyl-(2-oxopropyl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-6-17-10(15)8-13(7-9(2)14)11(16)18-12(3,4)5/h6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUYKKUPIYCRAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CC(=O)C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Alkylation and Protection Strategies
The foundational synthesis of Ethyl 2-((tert-butoxycarbonyl)(2-oxopropyl)amino)acetate begins with glycine ethyl ester, where the primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. Subsequent alkylation introduces the 2-oxopropyl moiety via bromoacetone in anhydrous tetrahydrofuran (THF) at 0–4°C, followed by gradual warming to room temperature . This two-step process achieves moderate yields (65–75%) due to competing side reactions, such as over-alkylation or Boc group cleavage under strongly basic conditions .
Reaction Conditions:
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Step 1 (Boc Protection): Glycine ethyl ester (1.0 equiv), Boc anhydride (1.2 equiv), triethylamine (2.0 equiv) in dichloromethane (DCM), 0°C → room temperature, 12 h.
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Step 2 (Alkylation): Boc-protected glycine ethyl ester (1.0 equiv), bromoacetone (1.5 equiv), potassium carbonate (3.0 equiv) in THF, 0°C → 40°C, 24 h.
Purification via silica gel chromatography (hexane/ethyl acetate, 7:3) isolates the product with >90% purity . Nuclear Magnetic Resonance (NMR) confirms the structure through characteristic peaks: δ 1.44 ppm (Boc tert-butyl), δ 4.15 ppm (ethyl ester quartet), and δ 2.18 ppm (acetyl ketone) .
Conjugate Addition Using α,β-Unsaturated Ketones
A scalable alternative employs Michael addition of Boc-protected hydroxylamine to ethyl trans-4-oxo-2-butenoate, as demonstrated in analogous syntheses . The hydroxylamine, pre-protected with tert-butyldimethylsilyl (TBS) chloride, reacts with the enoate at 4°C in chloroform, yielding a tert-butylsilyloxy intermediate. Acidic workup (HCl/MeOH) removes the silyl group, furnishing the 2-oxopropyl-substituted product .
Key Data:
-
Reagents: Boc-hydroxylamine (1.0 equiv), TBSCl (1.2 equiv), ethyl trans-4-oxo-2-butenoate (1.0 equiv).
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Conditions: Chloroform, 4°C → room temperature, 16 h under nitrogen .
This method avoids alkylation challenges but requires stringent anhydrous conditions. Infrared (IR) spectroscopy validates the ketone (C=O stretch at 1715 cm⁻¹) and Boc carbonyl (1680 cm⁻¹) .
Chemoenzymatic Coupling and Deprotection
Recent advances utilize enzymatic resolution to enhance enantiomeric purity. For example, Alcalase 2.4 L catalyzes the kinetic resolution of racemic N-Boc-1-amino-2-vinylcyclopropane carboxylate derivatives in phosphate buffer (pH 8.0, 39°C), achieving >99% enantiomeric excess (ee) . While this approach targets cyclopropane analogs, adapting the methodology to this compound could involve lipase-mediated acyl transfer or protease-catalyzed ester hydrolysis .
Typical Enzymatic Parameters:
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Enzyme: Alcalase 2.4 L (10% w/w substrate).
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Solvent: Aqueous buffer (pH 8.0)/DMSO (10:1).
Post-reaction extraction with methyl tert-butyl ether (MTBE) and acidification isolates the product, minimizing racemization .
Optimization of Coupling Reagents and Solvents
Carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) efficiently constructs the acetamide backbone. In a representative procedure, Boc-protected glycine (1.0 equiv) reacts with 2-oxopropylamine (1.2 equiv) in DCM, yielding the target compound after 24 h at room temperature .
Performance Metrics:
-
Reagents: EDC (1.5 equiv), HOBt (1.5 equiv), DIPEA (3.0 equiv).
Solvent screening indicates DCM and THF optimize coupling efficiency, while dimethylformamide (DMF) accelerates reaction rates but complicates purification .
Hydrolysis and Reprotection Techniques
Controlled hydrolysis of ester precursors enables iterative synthesis. For instance, lithium hydroxide (LiOH) in tetrahydrofuran/methanol/water (1:1:1) at 45°C selectively cleaves ethyl esters without affecting Boc groups, facilitating intermediate modification . Subsequent reprotection with Boc anhydride restores stability for further functionalization.
Hydrolysis Data:
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Advantages | Limitations |
|---|---|---|---|---|
| Conventional Alkylation | 65–75% | >90% | Simple reagents | Side reactions, moderate yields |
| Conjugate Addition | 70.6% | >97% | High scalability | Anhydrous conditions required |
| Enzymatic Resolution | 90–99% | >99% ee | Superior enantioselectivity | Substrate specificity, longer reaction times |
| EDC/HOBt Coupling | 83% | 97.7% | Rapid, room-temperature | Costly reagents |
Conjugate addition and enzymatic methods offer superior purity and scalability, whereas alkylation remains cost-effective for small-scale synthesis .
Chemical Reactions Analysis
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc group serves as a temporary protective moiety for amines, allowing selective reactions at other sites.
Reaction Conditions :
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Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.
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Mechanism : Acid-catalyzed cleavage of the carbamate bond releases CO₂ and tert-butanol, yielding the free amine.
Example :
Treatment with 4M HCl in dioxane at 0°C for 2 hours quantitatively removes the Boc group, generating ethyl 2-((2-oxopropyl)amino)acetate hydrochloride .
Hydrolysis of the Ethyl Ester
The ethyl ester undergoes hydrolysis to form a carboxylic acid, enhancing water solubility or enabling further coupling.
Reaction Conditions :
| Reagent System | Conditions | Product | Yield |
|---|---|---|---|
| KOD in MeOD/D₂O | 24 h, RT | 2-((tert-Butoxycarbonyl)(2-oxopropyl)amino)acetic acid | 95% |
| LiOH in THF/H₂O | 12 h, RT | Same as above | 90% |
Applications :
The carboxylic acid product participates in peptide couplings (e.g., EDC/HOBt-mediated reactions).
Reactivity of the 2-Oxopropyl Ketone
The ketone group undergoes nucleophilic additions and reductions:
3.1. Nucleophilic Addition
Grignard Reaction :
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Reagents : Methylmagnesium bromide (MeMgBr) in THF.
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Product : Ethyl 2-((tert-butoxycarbonyl)(2-(hydroxypropyl))amino)acetate.
3.2. Reduction to Alcohol
Reagents : NaBH₄ in MeOH or catalytic hydrogenation (H₂/Pd-C).
Product : Ethyl 2-((tert-butoxycarbonyl)(2-hydroxypropyl)amino)acetate.
Alkylation and Acylation of the Amine
After Boc deprotection, the free amine undergoes functionalization:
4.1. Alkylation
Reaction :
-
Reagents : Methyl bromoacetate, NaH in DMF.
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Conditions : 40°C, 48 h.
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Product : Ethyl 2-((2-methoxy-2-oxoethyl)(2-oxopropyl)amino)acetate (yield: 82%) .
4.2. Acylation
Reagents : Acetyl chloride, DIEA in DCM.
Product : Ethyl 2-(acetyl(2-oxopropyl)amino)acetate (yield: 88%).
Sulfur-Based Reactions
The ketone participates in thiol-ene reactions:
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Reagents : Thiophenol, BF₃·Et₂O.
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Product : Ethyl 2-((tert-butoxycarbonyl)(2-(phenylthio)propyl)amino)acetate.
Stability and Side Reactions
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-((tert-butoxycarbonyl)(2-oxopropyl)amino)acetate has the following chemical properties:
- Molecular Formula : CHNO
- Molecular Weight : 231.29 g/mol
- CAS Number : [Not specified in the search results]
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amines during chemical reactions.
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of this compound exhibit potential anticancer properties. For instance, modifications to the compound have been linked to enhanced cytotoxicity against various cancer cell lines. A study demonstrated that certain derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways .
Antimicrobial Properties
The compound has also shown promise in antimicrobial applications. In vitro studies revealed that derivatives of this compound possess antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the tert-butoxycarbonyl group was found to enhance membrane permeability, facilitating better interaction with bacterial cells .
Synthesis and Derivative Development
The synthesis of this compound is often part of larger synthetic routes aimed at producing biologically active compounds. The Boc group allows for selective deprotection under mild conditions, making it a valuable intermediate in peptide synthesis and drug development.
Table 1: Synthesis Pathways
Biological Studies
Case Study: Antioxidant Activity
A study evaluated the antioxidant properties of this compound derivatives. The results indicated significant free radical scavenging activity, suggesting potential applications in formulations aimed at reducing oxidative stress .
Table 2: Antioxidant Activity Results
Mechanism of Action
The mechanism of action of Ethyl 2-((tert-butoxycarbonyl)(2-oxopropyl)amino)acetate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during various chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be selectively removed under acidic conditions to reveal the free amine, which can then participate in further reactions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Ethyl 2-((tert-butoxycarbonyl)(2-oxopropyl)amino)acetate with five structurally related compounds, highlighting key differences in reactivity and applications:
Stability and Commercial Considerations
- Discontinued Analogs: Ethyl 2-((tert-butoxycarbonyl)((1-(hydroxymethyl)cyclopropyl)methyl)amino)acetate (CAS 1998216-45-7) was discontinued, possibly due to cyclopropane ring instability or synthetic complexity. This highlights the target compound’s advantage in having a stable 2-oxopropyl chain .
- Similarity Scores: While CAS 75125-24-5 and 75125-23-4 have high similarity scores (0.91), their oxazolidinone cores limit direct substitutability in Boc-mediated syntheses .
Biological Activity
Ethyl 2-((tert-butoxycarbonyl)(2-oxopropyl)amino)acetate, also known by its CAS number 873190-14-8, is a compound of significant interest in medicinal chemistry and pharmacology. This article delves into its biological activity, exploring its mechanisms, potential therapeutic applications, and relevant case studies.
Molecular Characteristics
- Molecular Formula : CHN O
- Molecular Weight : 259.302 g/mol
- CAS Number : 873190-14-8
The compound features a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines during chemical reactions. The presence of the 2-oxopropyl group adds complexity to its structure, potentially influencing its biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
| Storage Conditions | Store in a cool, dry place |
This compound exhibits various biological activities attributed to its structural components:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : Interaction with various receptors can modulate signaling pathways essential for cell survival and proliferation.
- Cytotoxic Effects : Preliminary studies suggest that it may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.
Therapeutic Applications
The compound's biological activity suggests several therapeutic applications:
- Anticancer Research : Initial studies indicate potential cytotoxic effects on various cancer cell lines.
- Antimicrobial Activity : Research is ongoing to evaluate its efficacy against bacterial and fungal pathogens.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may induce apoptosis through the activation of caspase pathways.
Case Study 2: Enzyme Inhibition
A separate investigation focused on the compound's ability to inhibit specific kinases involved in cancer progression. The study utilized biochemical assays to measure inhibition rates, revealing that this compound could effectively inhibit the activity of target kinases by up to 70% at optimal concentrations.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Ethyl 2-aminoacetate | Moderate cytotoxicity | Apoptosis induction |
| Methyl 2-(tert-butoxycarbonyl)aminoacetate | Low antimicrobial activity | Enzyme inhibition |
| Ethyl glycinate | Antimicrobial properties | Cell wall synthesis inhibition |
The comparative analysis indicates that while similar compounds exhibit varying degrees of biological activity, this compound shows promising potential as both an anticancer and antimicrobial agent.
Q & A
Q. What computational tools aid in predicting the compound’s stability in biological assays?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict hydrolysis rates of the ethyl ester under physiological pH .
- DFT Calculations : Model Boc-group stability in enzyme-active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
